molecular formula C24H21NO4 B3366430 2-[4-(Cyclopentylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one CAS No. 1373232-43-9

2-[4-(Cyclopentylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one

Cat. No.: B3366430
CAS No.: 1373232-43-9
M. Wt: 387.4 g/mol
InChI Key: YVEKMFLWTKHYAO-UHFFFAOYSA-N
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Description

2-[4-(Cyclopentylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one is a synthetic organic compound with the molecular formula C24H21NO4 and a molecular weight of 387.4 g/mol. This compound is characterized by its complex structure, which includes a chromenone core, a hydroxyphenyl group, and a cyclopentylamino substituent. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclopentylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromenone Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions to form the chromenone structure.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromenone core reacts with a hydroxybenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclopentylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Alkylation can be achieved using alkyl halides in the presence of a base, while acylation can be performed using acyl chlorides or anhydrides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromenone compounds.

Scientific Research Applications

2-[4-(Cyclopentylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopentylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy groups and the amino substituent play crucial roles in its binding to enzymes or receptors, potentially modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed that the compound may influence oxidative stress pathways and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Cyclohexylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one
  • 2-[4-(Cyclopropylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one
  • 2-[4-(Cyclobutylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one

Uniqueness

Compared to similar compounds, 2-[4-(Cyclopentylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one is unique due to the specific size and flexibility of the cyclopentyl group, which may influence its binding affinity and selectivity for biological targets. This structural uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(cyclopentylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-20-13-15(10-12-19(20)25-16-6-2-3-7-16)23-22(28)21(27)18-11-9-14-5-1-4-8-17(14)24(18)29-23/h1,4-5,8-13,16,25-26,28H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEKMFLWTKHYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=C(C=C2)C3=C(C(=O)C4=C(O3)C5=CC=CC=C5C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101132853
Record name 4H-Naphtho[1,2-b]pyran-4-one, 2-[4-(cyclopentylamino)-3-hydroxyphenyl]-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-43-9
Record name 4H-Naphtho[1,2-b]pyran-4-one, 2-[4-(cyclopentylamino)-3-hydroxyphenyl]-3-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Naphtho[1,2-b]pyran-4-one, 2-[4-(cyclopentylamino)-3-hydroxyphenyl]-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Cyclopentylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one
Reactant of Route 2
2-[4-(Cyclopentylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one
Reactant of Route 3
2-[4-(Cyclopentylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one
Reactant of Route 4
2-[4-(Cyclopentylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one
Reactant of Route 5
2-[4-(Cyclopentylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one
Reactant of Route 6
2-[4-(Cyclopentylamino)-3-hydroxyphenyl]-3-hydroxybenzo[h]chromen-4-one

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